molecular formula C21H27N3O2 B2585076 2-(4-ethoxyphenyl)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)acetamide CAS No. 1234946-28-1

2-(4-ethoxyphenyl)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)acetamide

Cat. No.: B2585076
CAS No.: 1234946-28-1
M. Wt: 353.466
InChI Key: AAJLUIPUHZUXQT-UHFFFAOYSA-N
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Description

2-(4-ethoxyphenyl)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an ethoxyphenyl group, a pyridinyl-substituted piperidine, and an acetamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethoxyphenyl)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)acetamide typically involves multi-step organic reactions. One common approach is to start with the ethylation of 4-hydroxyacetophenone to obtain 4-ethoxyacetophenone. This intermediate is then subjected to a series of reactions, including the formation of a piperidine ring and subsequent functionalization with a pyridinyl group. The final step involves the acylation of the piperidine derivative with acetamide under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of microreactors can enhance the efficiency and scalability of the synthesis process. These methods allow for precise control over reaction parameters, reducing the risk of side reactions and improving overall productivity.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethoxyphenyl)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-ethoxyphenyl)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific receptors or enzymes.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-ethoxyphenyl)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methoxyphenyl)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)acetamide
  • 2-(4-ethoxyphenyl)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)propionamide

Uniqueness

2-(4-ethoxyphenyl)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)acetamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its ethoxyphenyl group provides distinct electronic and steric effects, while the pyridinyl-substituted piperidine enhances its binding affinity to certain molecular targets. This combination makes it a valuable compound for various research and industrial applications.

Biological Activity

The compound 2-(4-ethoxyphenyl)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)acetamide (CAS Number: 1234946-28-1) is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological profile, mechanisms of action, and therapeutic implications based on available research.

  • Molecular Formula : C21_{21}H27_{27}N3_3O2_2
  • Molecular Weight : 353.5 g/mol
  • Structure : The compound features an ethoxy group, a pyridine ring, and a piperidine moiety, which are crucial for its biological activity.

Biological Activity Overview

Research indicates that this compound may exhibit a range of biological activities, particularly in the context of anti-inflammatory and anticancer effects. Below are detailed findings from various studies.

Anti-inflammatory Activity

Recent studies have demonstrated that compounds with similar structures can inhibit pro-inflammatory cytokines. For instance, derivatives targeting phosphodiesterase (PDE) enzymes have shown significant anti-inflammatory effects by modulating cyclic adenosine monophosphate (cAMP) levels, leading to reduced inflammation in models of lung tissue damage .

Anticancer Potential

  • Mechanism of Action :
    • The compound may interact with cell cycle-related proteins, similar to other piperidine derivatives that have shown selective cytotoxicity against cancer cell lines such as MDA-MB-231 and BT-549 .
    • It is hypothesized that the compound could induce apoptosis through pathways involving cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
  • Case Studies :
    • In vivo studies involving xenograft models have indicated that related compounds can significantly inhibit tumor growth while sparing normal tissues .
    • The selective targeting of cancer cells without affecting normal keratinocytes has been noted, suggesting a favorable therapeutic index.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Anti-inflammatoryInhibition of TNF-α release; modulation of cAMP levels
AnticancerSelective cytotoxicity against breast cancer cell lines
MechanismInteraction with CDK proteins; apoptosis induction

Research Findings

A comprehensive review of related compounds suggests that modifications in the chemical structure can significantly enhance biological activity. For example, the introduction of specific substituents on the piperidine or pyridine rings has been linked to improved selectivity and potency against various targets, including PDE4D isoforms .

Properties

IUPAC Name

2-(4-ethoxyphenyl)-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O2/c1-2-26-19-8-6-17(7-9-19)15-21(25)23-16-18-10-13-24(14-11-18)20-5-3-4-12-22-20/h3-9,12,18H,2,10-11,13-16H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAJLUIPUHZUXQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NCC2CCN(CC2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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